molecular formula C17H17N3O2 B11839190 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine CAS No. 174892-57-0

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine

Cat. No.: B11839190
CAS No.: 174892-57-0
M. Wt: 295.34 g/mol
InChI Key: FPYMICFLRIEXEX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine (CAS 21575-14-4) is a synthetic quinazoline derivative supplied for research purposes. This compound features a quinazoline core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Quinazoline-based structures are extensively investigated for their potential to interact with various cellular targets. Notably, other 6,7-dimethoxyquinazoline analogues have demonstrated potent cytotoxic and antiproliferative efficacy in scientific studies, particularly against human colorectal cancer cells, by inducing cell cycle arrest and activating the intrinsic apoptotic pathway . The structural motif of 4-anilinoquinazoline is also recognized as a key pharmacophore in several clinically approved tyrosine kinase inhibitor drugs, such as erlotinib and gefitinib . Researchers can utilize this compound as a building block or reference standard in the exploration of new pharmacological agents, structure-activity relationships (SAR), and mechanism-of-action studies. The product is strictly for research use and is not intended for diagnostic or therapeutic applications. Molecular Formula: C11H13N3O2 Molecular Weight: 219.24 g/mol CAS Number: 21575-14-4 Purity: For specific batch purity, please refer to the Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174892-57-0

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6,7-dimethoxy-N-methyl-N-phenylquinazolin-4-amine

InChI

InChI=1S/C17H17N3O2/c1-20(12-7-5-4-6-8-12)17-13-9-15(21-2)16(22-3)10-14(13)18-11-19-17/h4-11H,1-3H3

InChI Key

FPYMICFLRIEXEX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

N-Methylation

Treatment of quinazolin-4-one with methyl iodide in the presence of KOH/DMF at 0°C for 5 minutes selectively methylates the N4 position. The reaction proceeds via an SN2 mechanism, yielding N-methylquinazolin-4-one with 89% efficiency.

N-Phenylation

Subsequent Ullmann-type coupling with iodobenzene, catalyzed by CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C for 12 hours, installs the phenyl group at the N3 position. This step achieves 78% yield but requires exclusion of moisture to prevent hydrolysis.

One-Pot Tandem Synthesis

A streamlined one-pot method combines cyclization and amine functionalization:

  • Reagents : Ethyl 2-isocyanobenzoate (1 ), methylamine, iodobenzene, Cu(OAc)₂·H₂O (5 mol%), and K₂CO₃ in toluene.

  • Conditions : Microwave irradiation at 150°C for 30 minutes.

  • Yield : 72% after column chromatography (hexane/EtOAc 4:1).

This approach reduces purification steps and improves atom economy, though it demands precise stoichiometric control to avoid byproducts like N-formyl anthranilate.

Spectroscopic Characterization and Purity Assessment

Post-synthetic analysis confirms the structure and purity of this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.82 (s, 6H, OCH₃), 3.77 (s, 3H, NCH₃), 7.08–7.25 (m, 5H, Ar-H).

  • HRMS : m/z calcd. for C₁₇H₁₈N₃O₂ [M+H]⁺: 296.1394; found: 296.1389.

  • HPLC Purity : ≥98% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)TimeYield (%)
Copper-CatalyzedCu(OAc)₂·H₂O15020 m85
NimentovskyNone1352 h96
One-Pot TandemCu(OAc)₂·H₂O15030 m72

The Nimentovsky method offers superior yields but lacks functional diversity, while copper-catalyzed routes enable modular substitution patterns critical for medicinal chemistry applications.

Challenges and Optimization Strategies

  • Regioselectivity : Competing N1 vs. N3 alkylation can occur during phenyl group installation. Using bulky ligands (e.g., phenanthroline) directs substitution to the N3 position.

  • Solvent Effects : Anisole enhances reaction efficiency compared to DMF due to its higher boiling point and lower polarity.

  • Scale-Up Limitations : Microwave-assisted methods face challenges in industrial settings; transitioning to conventional heating with prolonged reaction times (6–8 hours) maintains yields at 65–70% .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex quinazoline derivatives due to its reactive methoxy groups.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For example:
    • Oxidation : Using potassium permanganate or chromium trioxide may yield quinazolinone derivatives.
    • Reduction : Lithium aluminum hydride can reduce the compound to produce amine derivatives.
    • Substitution Reactions : Nucleophilic substitution can replace methoxy groups with other functional groups under basic conditions.

2. Biology

  • Anticancer Activity : Research indicates that this compound exhibits moderate antiproliferative effects against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : It is believed to inhibit specific enzymes and receptors involved in cancer progression, particularly through interference with the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway .
  • Antimicrobial Properties : The presence of methoxy groups enhances its activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Medicine

  • Therapeutic Potential : Ongoing investigations focus on its potential as a lead compound for drug development aimed at treating cancer and infectious diseases. The compound's ability to inhibit angiogenesis suggests it could be beneficial in anti-cancer therapies .

To understand the efficacy of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine compared to similar compounds, the following table summarizes their structures and biological activities:

Compound NameStructure FeaturesAnticancer Activity (IC50)Antimicrobial Activity
This compoundMethoxy groups at positions 6 & 7ModerateModerate
6,7-Dimethoxy-N-phenylquinazolin-4-amineLacks N-methyl groupLower than aboveModerate
4-AminoquinazolineSimpler structure without methoxyLowLow

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

In Vivo Efficacy

  • A study demonstrated that a related quinazoline derivative resulted in a significant reduction in tumor growth (79%) in Calu-6 lung carcinoma xenografts when administered at a dosage of 100 mg/kg over 21 days .

Molecular Docking Studies

  • Molecular docking analyses revealed that certain derivatives form stable interactions with the EGFR protein, crucial for their antiproliferative effects .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity among quinazoline derivatives arises from variations in substituents at the 2-, 4-, and 6,7-positions. Below is a comparison of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) N-methyl, N-phenyl at C4; 6,7-dimethoxy C₁₇H₁₇N₃O₂ 307.34 Balanced lipophilicity (LogP ~3.3); potential kinase inhibition
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine (CAS 477859-81-7) N-(1-phenylethyl) at C4; 6,7-dimethoxy C₁₈H₁₉N₃O₂ 309.40 Increased steric bulk; reduced solubility due to aromatic substituent
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478) N-(3-chlorophenyl) at C4; 6,7-dimethoxy C₁₆H₁₃ClN₃O₂ 314.75 Enhanced EGFR inhibition; chlorine improves target binding
6,7-Dimethoxy-N-(4-methoxyphenyl)methylquinazolin-4-amine (CAS 167410-63-1) N-(4-methoxyphenyl)methyl at C4; 6,7-dimethoxy C₁₈H₁₉N₃O₃ 325.36 Methoxy group enhances solubility; moderate LogP (~2.8)
6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (CAS 153437-80-0) N-(3-nitrophenyl) at C4; 6,7-dimethoxy C₁₆H₁₄N₄O₄ 326.31 Nitro group introduces electron-withdrawing effects; reduced cellular uptake

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (~3.3) is comparable to N-benzyl analogs (LogP ~3.3) but lower than N-(1-phenylethyl) derivatives (LogP ~4.1), impacting membrane permeability .
  • Bioactivity :
    • AG-1478 : Potent EGFR inhibitor (IC₅₀ = 0.3 nM) due to synergistic effects of 3-chloro and 6,7-dimethoxy groups .
    • N-(3-Nitrophenyl) analog : Reduced activity (IC₅₀ > 1 μM) attributed to poor cellular uptake from nitro group’s electron-withdrawing effects .
  • Solubility: Methoxy and morpholino substituents (e.g., ) enhance aqueous solubility (>50 μM) compared to phenylalkyl analogs (<10 μM) .

Structure-Activity Relationship (SAR) Insights

  • C4 Substituents : Bulky groups (e.g., N-(1-phenylethyl)) reduce enzymatic binding, while small alkyl/aryl groups (e.g., methyl, chlorophenyl) optimize steric and electronic interactions .
  • 6,7-Dimethoxy Groups : Critical for hydrogen bonding with kinase active sites; removal reduces potency by >100-fold .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances binding affinity, whereas nitro (electron-withdrawing) disrupts charge complementarity .

Biological Activity

Overview

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine is a quinazoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique substitution pattern, which influences its biological properties, particularly in the realms of anticancer and antimicrobial activities. The molecular formula of this compound is C17H17N3O2, with a molecular weight of 295.34 g/mol .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in cancer progression and microbial resistance. The exact molecular pathways are still under investigation, but preliminary studies suggest that it may affect angiogenesis and cell proliferation through inhibition of the VEGFR (Vascular Endothelial Growth Factor Receptor) pathway .

Anticancer Activity

Numerous studies have explored the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds in this class have demonstrated moderate to good antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) .

Case Studies

  • In Vivo Efficacy : A study reported that a related quinazoline derivative showed a significant reduction in tumor growth in Calu-6 lung carcinoma xenografts by 79% when administered at a dosage of 100 mg/kg for 21 days .
  • Molecular Docking Studies : Molecular docking studies have indicated that certain derivatives form stable interactions with the EGFR protein, which is crucial for their antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of methoxy groups in the structure is believed to enhance this activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50)Antimicrobial Activity
This compoundMethoxy groups at positions 6 & 7ModerateModerate
6,7-Dimethoxy-N-phenylquinazolin-4-amineLacks N-methyl groupLower than aboveModerate
4-AminoquinazolineSimpler structure without methoxyLowLow

The synthesis of this compound typically involves heating 6,7-dimethoxy-4-quinazolinamine with N-methyl-N-phenylamine in acetonitrile at elevated temperatures . The compound's unique structure contributes to its distinct chemical reactivity and biological properties.

Q & A

Q. What are the standard synthetic routes for preparing 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with methylphenylamine. A common method uses THF/i-PrOH solvent mixtures under reflux (65°C, 24 hours) with excess amine (4 equivalents) to drive the reaction to completion. Purification via column chromatography (gradient elution with ethyl acetate/hexanes) achieves high purity (>95%). Solvent choice and temperature are critical: polar aprotic solvents like DMF accelerate reactivity but may require post-reaction neutralization steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 294.15).
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in quinazoline core).
  • HPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area-under-curve). Cross-referencing with elemental analysis (C, H, N percentages) ensures structural fidelity .

Q. What role do the 6,7-dimethoxy groups play in the compound’s physicochemical properties?

The methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) and stabilize the quinazoline core via electron-donating effects. This increases bioavailability compared to non-methoxylated analogs. Computational studies (e.g., DFT) suggest these groups reduce π-π stacking interactions, potentially improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Systematic modification of substituents at positions 4 (N-methyl-N-phenyl) and 6/7 (methoxy) is critical. For example:

  • Replacing N-methyl with bulkier groups (e.g., morpholine) may enhance selectivity for kinase ATP-binding pockets.
  • Introducing electron-withdrawing groups (e.g., nitro) at position 6 could modulate binding affinity. Bioassays (e.g., kinase inhibition profiling at Reaction Biology Corporation) paired with 3D-QSAR models help prioritize derivatives .

Q. What methodologies resolve contradictions in reported bioactivity data across analogs?

Discrepancies often arise from assay conditions (e.g., cell lines, ATP concentrations). To address this:

  • Standardize assays using recombinant enzymes (e.g., CLK1, CDC2-like kinases) and fixed ATP levels (e.g., 10 µM).
  • Validate hits via orthogonal methods (e.g., SPR for binding kinetics, cellular IC50 in HEK293T models). Cross-comparison with structurally related compounds (e.g., 6-nitro or 7-fluoro analogs) clarifies substituent-specific effects .

Q. What advanced synthetic strategies improve regioselectivity in quinazoline functionalization?

Microwave-assisted Suzuki-Miyaura coupling enables regioselective introduction of aryl groups at position 6. For example:

  • Use Pd(PPh₃)₄ catalyst with benzo[d][1,3]dioxol-5-ylboronic acid in DMF/Na₂CO₃ at 150°C (1 hour, microwave).
  • Purify via LiCl washes to remove palladium residues. Yields >58% are achievable with minimized side products .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

In vitro microsomal assays (human liver microsomes + NADPH) reveal CYP3A4-mediated oxidation as the primary metabolic pathway. LC-MS/MS identifies hydroxylated metabolites at the methoxy groups. Co-administration with CYP inhibitors (e.g., ketoconazole) increases systemic exposure, suggesting potential drug-drug interactions .

Methodological Considerations

  • Safety : The compound is a respiratory irritant (GHS H335). Use fume hoods, PPE, and monitor for dermal/ocular exposure .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, equivalents) and characterization data (NMR shifts, HRMS) in full to enable replication .

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